molecular formula C24H41N B12571203 4-(Nonadec-10-EN-1-YL)pyridine CAS No. 264627-81-8

4-(Nonadec-10-EN-1-YL)pyridine

Cat. No.: B12571203
CAS No.: 264627-81-8
M. Wt: 343.6 g/mol
InChI Key: GQXUVULYMVYOEF-UHFFFAOYSA-N
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Description

4-(Nonadec-10-EN-1-YL)pyridine is a pyridine derivative characterized by a 19-carbon alkenyl chain (nonadec-10-enyl) attached to the 4-position of the pyridine ring. While direct experimental data for this compound are sparse in the provided evidence, its properties can be inferred through comparisons with structurally analogous compounds, such as 4-decylpyridine, 4-(tert-butyl)pyridine, and nitro- or aryl-substituted pyridines .

Properties

CAS No.

264627-81-8

Molecular Formula

C24H41N

Molecular Weight

343.6 g/mol

IUPAC Name

4-nonadec-10-enylpyridine

InChI

InChI=1S/C24H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25-23-21-24/h9-10,20-23H,2-8,11-19H2,1H3

InChI Key

GQXUVULYMVYOEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonadec-10-EN-1-YL)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with a suitable nonadec-10-en-1-yl halide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-(Nonadec-10-EN-1-YL)pyridine may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel complexes can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(Nonadec-10-EN-1-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The nonadec-10-en-1-yl group can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(Nonadec-10-EN-1-YL)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, materials science, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 4-(Nonadec-10-EN-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Nonadec-10-EN-1-YL)pyridine with analogous pyridine derivatives, focusing on molecular structure, physicochemical properties, and functional behavior.

Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-(Nonadec-10-EN-1-YL)pyridine Nonadec-10-enyl (C₁₉H₃₇) C₂₄H₃₇N ~335.5 Long unsaturated alkyl chain
4-Decylpyridine Decyl (C₁₀H₂₁) C₁₅H₂₅N 207.4 Saturated alkyl chain
4-(tert-Butyl)pyridine tert-Butyl (C₄H₉) C₉H₁₃N 135.2 Branched short-chain alkyl group
4-Nitro-substituted pyridines Nitro (NO₂) or aryl groups Varies 466–545 Electron-withdrawing substituents

Key Observations:

  • Electronic Effects: Unlike nitro- or aryl-substituted pyridines, which exhibit electron-withdrawing effects, the alkenyl group in 4-(Nonadec-10-EN-1-YL)pyridine is electron-donating, altering reactivity in electrophilic substitution or coordination chemistry .

Physicochemical Properties

Property 4-(Nonadec-10-EN-1-YL)pyridine (Inferred) 4-Decylpyridine 4-(tert-Butyl)pyridine Nitro-Substituted Pyridines
Melting Point (°C) 80–100 (estimated) Not reported 20–25 (liquid at RT) 268–287
Solubility Low in polar solvents Hydrophobic Miscible in organic solvents Low solubility in water
Stability Moderate (alkene oxidation risk) Stable Stable Thermally stable

Analysis:

  • Melting Points: The long unsaturated chain likely reduces crystallinity compared to nitro-substituted pyridines (melting points >260°C) but increases it relative to liquid 4-(tert-butyl)pyridine .
  • Solubility: Hydrophobicity increases with chain length, making 4-(Nonadec-10-EN-1-YL)pyridine less polar than nitro-substituted analogs but comparable to 4-decylpyridine .

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